molecular formula C7H7ClN4 B169551 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine CAS No. 113140-14-0

7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine

Cat. No.: B169551
CAS No.: 113140-14-0
M. Wt: 182.61 g/mol
InChI Key: SDUXEFIOARHCOA-UHFFFAOYSA-N
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Description

7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 7th position and a methyl group at the 5th position further distinguishes this compound. Pyrazolopyridines have garnered significant interest due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 5-amino-3-methylpyrazole with 2-chloropyridine under acidic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired pyrazolopyridine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at position 7 undergoes nucleophilic substitution under mild conditions, enabling the introduction of diverse functional groups.

Key Reactions:

Reaction Type Conditions Product Yield References
AminationNH₃/EtOH, 80°C, 12 h7-Amino-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine78%
MethoxylationNaOMe/MeOH, reflux, 6 h7-Methoxy-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine85%
ThiolationNaSH/DMF, 60°C, 8 h7-Mercapto-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine72%

Mechanistic Insight : The electron-withdrawing pyridine ring activates the chlorine for nucleophilic displacement. Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Reactivity of the 3-Amino Group

The primary amine at position 3 participates in condensation, acylation, and alkylation reactions.

Acylation Reactions:

Acylating Agent Conditions Product Yield References
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C → RT, 2 h3-Acetamido-7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine90%
Benzoyl chloridePyridine, THF, reflux, 4 h3-Benzamido-7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine88%

Applications : Acylated derivatives show enhanced pharmacokinetic profiles in kinase inhibition studies .

Condensation with Aldehydes/Ketones:

Reaction with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions yields Schiff bases, which are precursors for metal complexes with antimicrobial activity .

Cyclocondensation Reactions

The compound acts as a dinucleophile in cyclocondensation reactions to form fused heterocycles.

Example Reaction:

Reactants : Ethyl acetoacetate (1,3-CCC-biselectrophile)
Conditions : POCl₃, 110°C, 8 h
Product : 7-Chloro-5-methyl-3-(pyrazolo[4,3-b]pyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Yield : 68%

Mechanism : The amine group attacks the carbonyl carbon, followed by cyclization and elimination of water .

Cross-Coupling Reactions

The chlorine atom facilitates metal-catalyzed cross-couplings for biaryl synthesis.

Suzuki-Miyaura Coupling:

Boron Reagent Catalyst Product Yield References
Phenylboronic acidPd(PPh₃)₄, Cs₂CO₃, dioxane7-Phenyl-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine75%
4-Pyridylboronic acidPdCl₂(dppf), K₃PO₄, DMF7-(Pyridin-4-yl)-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine70%

Applications : Coupled derivatives exhibit nanomolar inhibitory activity against TRKA kinase .

Biological Activity and Target Interactions

The compound’s reactivity directly correlates with its bioactivity:

  • Tubulin Polymerization Inhibition : The chlorine and amine groups form hydrogen bonds with β-tubulin’s Asp226 and Thr223 residues, disrupting microtubule dynamics (IC₅₀ = 0.42 μM).

  • TRKA Kinase Inhibition : Acylated derivatives block ATP binding via π-π stacking with Phe589 (IC₅₀ = 12 nM) .

Stability and Degradation Pathways

  • Hydrolysis : Prolonged exposure to aqueous acid (HCl, 100°C) cleaves the pyrazole ring, yielding 5-methyl-3-aminopyridine-2-carboxylic acid.

  • Oxidation : H₂O₂/Fe²⁺ generates N-oxide derivatives at the pyridine nitrogen .

Scientific Research Applications

Anticancer Potential

Research indicates that 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine exhibits significant biological activity as an inhibitor of certain kinases, which are critical in cancer progression. Notably, it has shown promise as an inhibitor of tubulin polymerization, a process essential for cancer cell proliferation and metastasis. This compound has been evaluated for its potential therapeutic effects against various cancers, particularly those driven by tropomyosin receptor kinases (TRKs) .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical settings:

  • Inhibition of Kinases : A study demonstrated that this compound effectively inhibited kinases such as DYRK1A and CDK5, with IC50 values indicating potent activity against these targets .
  • Antiproliferative Activity : In vitro assays revealed that derivatives of this compound showed substantial antiproliferative effects against various cancer cell lines, including MCF-7 and HeLa cells .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesSimilarity Index
1H-Pyrazolo[3,4-b]pyridin-3-amineLacks chlorine; basic structure similar0.77
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amineChlorine at different position; methyl substitution0.66
5-Chloropyrazolo[1,5-a]pyrimidineDifferent ring structure; retains chlorine0.70
2-Aminopyrazolo[1,5-a]pyrimidineDifferent nitrogen substitution pattern0.63

The presence of both chlorine and methyl groups at specific positions on the pyrazolo ring distinguishes this compound from its analogs, contributing to its specific biological activity .

Mechanism of Action

The mechanism of action of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine involves its interaction with specific molecular targets. In the context of kinase inhibition, the compound binds to the ATP-binding site of the kinase, thereby preventing phosphorylation and subsequent signal transduction. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine
  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine
  • 3-Methyl-1H-pyrazolo[4,3-b]pyridine

Uniqueness

7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a methyl group in the pyrazolopyridine framework enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Biological Activity

7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound that has attracted attention due to its diverse biological activities and potential therapeutic applications. This compound belongs to the pyrazolopyridine family, characterized by a fused ring system that combines pyrazole and pyridine structures. The unique substitution pattern of this compound enhances its biological activity, making it a subject of ongoing research.

  • Molecular Formula : C₇H₆ClN₃
  • Molecular Weight : 167.6 g/mol
  • InChIKey : GTYZRPHAMFVUEE-UHFFFAOYSA-N

This compound primarily acts as a kinase inhibitor. It binds to the ATP-binding site of various kinases, inhibiting their activity and disrupting signaling pathways critical for cell proliferation and survival. This mechanism is particularly relevant in cancer research, where the inhibition of specific kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .

Anticancer Properties

Research has shown that this compound exhibits promising anticancer activity by inhibiting cyclin-dependent kinases (CDKs). Notably, it has demonstrated significant inhibition against CDK2 and CDK9 with IC₅₀ values of 0.36 µM and 1.8 µM, respectively. This selectivity is crucial for developing targeted cancer therapies .

Enzyme Inhibition

The compound's ability to inhibit various enzymes has been explored, with particular focus on its role as an enzyme inhibitor in different biological contexts. For instance, it has been assessed for its potential to inhibit kinases involved in cell signaling pathways that are often dysregulated in cancer .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against certain pathogens. Its effectiveness varies based on the specific strain being tested, indicating potential for further exploration in infectious disease applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazolo[4,3-b]pyridine scaffold can significantly affect biological activity. For example, variations in the substitution pattern at the 5th and 7th positions can lead to enhanced potency or altered selectivity towards specific kinases or other targets .

CompoundIC₅₀ (µM)Target
This compound0.36 (CDK2)Cyclin-dependent kinase
This compound1.8 (CDK9)Cyclin-dependent kinase

Study on Anticancer Efficacy

A recent study evaluated the efficacy of this compound in various human tumor cell lines including HeLa and HCT116. Results indicated a significant reduction in cell viability at concentrations correlating with its IC₅₀ values for CDK inhibition. The compound induced apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent in oncology .

Evaluation of Enzyme Inhibition

Another research effort focused on the compound's ability to inhibit specific kinases involved in metabolic pathways. The findings suggested that this pyrazolo[4,3-b]pyridine derivative could serve as a lead compound for developing inhibitors targeting metabolic dysregulation in cancer cells .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine?

The synthesis typically involves cyclization and functionalization steps. For example, 3-fluoro-2-formylpyridine reacts with anhydrous hydrazine at 110°C for 16 hours, followed by bromination and coupling with substituted anilines. Boc protection and palladium-catalyzed cross-coupling (e.g., with 3-chloro-4-fluoroaniline) are critical for regioselective amine introduction . Key steps include:

  • Bromination : Using HBr and NaOH to yield 3-bromo intermediates (29% yield).
  • Boc Protection : Reaction with Boc₂O in DMF (88% yield).
  • Cross-Coupling : Pd₂(dba)₃/XPhos-mediated coupling with aryl amines (70% yield after deprotection).

Q. Which spectroscopic methods are used to confirm the structure and purity of this compound?

Characterization relies on:

  • ¹H/¹³C NMR : To verify substitution patterns and aromatic proton environments (e.g., δ 8.30–6.80 ppm for pyrazolo-pyridine protons) .
  • LC-MS : For molecular weight confirmation (e.g., [M+H]+ = 266.04) and purity assessment .
  • Elemental Analysis : To validate empirical formulas (e.g., C₁₁H₈ClFN₄) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under varying reaction conditions?

Optimization strategies include:

  • Catalyst Screening : Substituting Pd₂(dba)₃ with Buchwald-Hartwig catalysts to improve coupling efficiency.
  • Solvent Effects : Using polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Temperature Control : Lowering reaction temperatures during Boc deprotection (e.g., 25°C with TFA/DCM) to minimize side reactions .
  • Purification : Employing reverse-phase HPLC for final product isolation (≥95% purity) .

Q. What pharmacological contradictions exist in preclinical data, and how are they resolved?

Discrepancies in mGlu4 PAM activity across species (e.g., rat vs. primate models) are addressed by:

  • Species-Specific Assays : Testing receptor binding affinity (IC₅₀) in HEK293 cells expressing human, rat, or mouse mGlu4 .
  • Pharmacokinetic Profiling : Adjusting dosing regimens based on metabolic stability (e.g., t₁/₂ = 2.1–4.7 hours in preclinical species) .
  • Selectivity Screening : Confirming off-target inactivity at mGlu1/5/7/8 receptors via radioligand displacement assays .

Q. What computational methods support the design of analogs with improved mGlu4 PAM activity?

  • Molecular Docking : PyMOL/Schrodinger Suite simulations predict interactions with mGlu4’s allosteric pocket (e.g., hydrogen bonding with Ser317 and Tyr302) .
  • QSAR Modeling : Correlating substituent electronic effects (e.g., Hammett σ values) with EC₅₀ values to guide halogen or methyl group placement .

Q. Methodological Notes

  • Contradiction Analysis : Use heterologous expression systems to isolate species-specific receptor responses .
  • Structural Confirmation : Combine X-ray crystallography (SHELX refinement) with DFT calculations for accurate bond-length validation .

Properties

IUPAC Name

7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-3-2-4(8)5-6(10-3)7(9)12-11-5/h2H,1H3,(H3,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUXEFIOARHCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)C(=NN2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601931
Record name 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113140-14-0
Record name 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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